REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:7]1([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1.[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([C:23]2([OH:14])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
ketone 1-phenyl-2-methyl-1-propanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(C)(C)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:7]1([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1.[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([C:23]2([OH:14])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
ketone 1-phenyl-2-methyl-1-propanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(C)(C)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |